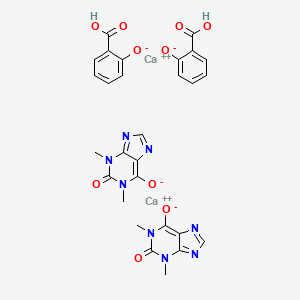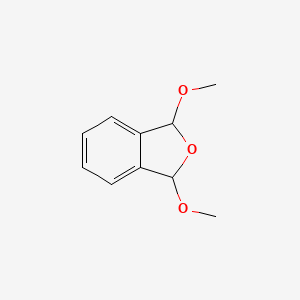
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retronecine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plants, particularly in the Boraginaceae, Compositae, and Leguminosae families . These compounds are significant due to their hepatotoxic properties, which can cause liver damage in humans and animals . Retronecine N-oxide is a derivative of retronecine, a necine base that forms the core structure of many pyrrolizidine alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of retronecine N-oxide typically involves the oxidation of retronecine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of retronecine N-oxide involves large-scale extraction from plants that naturally produce pyrrolizidine alkaloids. The extracted alkaloids are then subjected to oxidation reactions to convert them into their N-oxide forms . Advanced chromatographic techniques such as LC-MS or GC-MS are employed to purify and quantify the final product .
化学反应分析
Types of Reactions
Retronecine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction back to retronecine.
Hydrolysis: Breaking down into simpler compounds.
Substitution: Replacing functional groups with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Higher oxidized pyrrolizidine alkaloids.
Reduction: Retronecine.
Hydrolysis: Simpler necine bases and acids.
Substitution: Modified pyrrolizidine alkaloids with different functional groups
科学研究应用
Retronecine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids under various chemical reactions.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications in controlled doses.
作用机制
Retronecine N-oxide exerts its effects primarily through metabolic activation. In the liver, it is converted back to retronecine by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . The retronecine is then further oxidized to form reactive metabolites that can bind to cellular proteins and DNA, leading to hepatotoxicity . This process involves the formation of pyrrole-protein adducts, which are the primary cause of liver damage .
相似化合物的比较
Similar Compounds
- Retrorsine N-oxide
- Riddelliine N-oxide
- Senecionine N-oxide
- Seneciphylline N-oxide
Uniqueness
Retronecine N-oxide is unique due to its specific necine base structure, which influences its reactivity and toxicity. Compared to other pyrrolizidine alkaloid N-oxides, retronecine N-oxide has a distinct metabolic pathway and forms different reactive intermediates, making it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity .
属性
IUPAC Name |
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCZBENCWMGBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
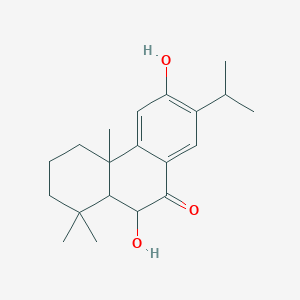
![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)

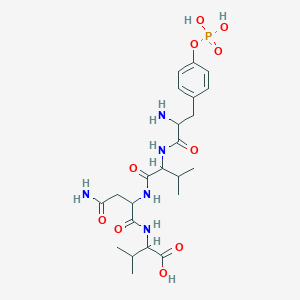
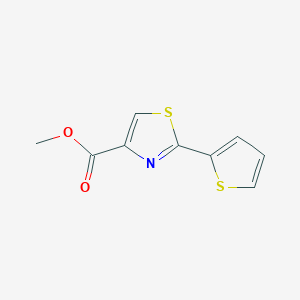
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
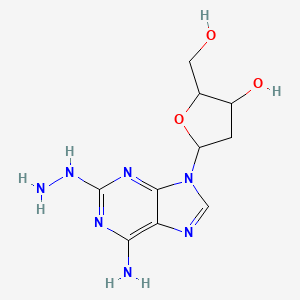

![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

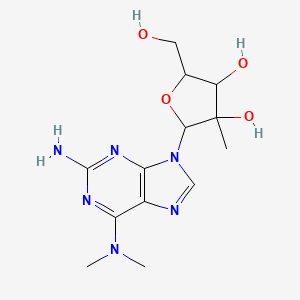
![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)
